Thiazinamium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

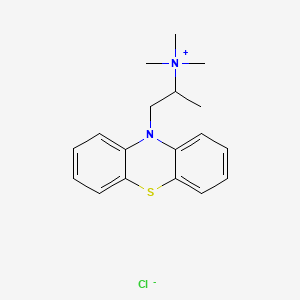

Thiazinamium chloride is a quaternary ammonium compound derived from phenothiazine. It is primarily known for its antihistaminic properties and is used in the treatment of allergic reactions and respiratory conditions . The compound is characterized by its molecular formula C18H23ClN2S and a molar mass of 334.907 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazinamium chloride can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form the quaternary ammonium salt .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Reaktionstypen: Thiazinamiumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Thiazinamiumchlorid in das entsprechende Amin umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen oder Amine werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Respiratory Medicine

Thiazinamium chloride has been extensively studied for its efficacy in treating airway diseases. Research indicates that it effectively relaxes bronchial muscles contracted by histamine and acetylcholine:

- Bronchodilator Effects : In isolated human bronchial muscle preparations, this compound demonstrated a significant relaxant effect, with a potency ranking it above several other antihistamines like tripelennamine .

- Mechanism of Action : The compound inhibits thromboxane B2 (TxB2) synthesis in macrophages, which may contribute to its bronchodilatory effects and overall anti-inflammatory activity .

Cell Signaling Studies

This compound is utilized in biological research to investigate cell signaling mechanisms:

- Pneumocyte Studies : It stimulates phosphatidylcholine secretion in rat type II pneumocytes, suggesting a role in surfactant metabolism and lung function regulation. This effect is notable as it is comparable to that of beta-agonists .

Pharmaceutical Formulation Development

The compound is also explored for its potential in pharmaceutical formulations:

- Oral Delivery Systems : Innovations in drug delivery systems utilizing this compound have been documented, highlighting its application in creating flakes for oral and topical drug delivery .

Antimicrobial Properties

As a quaternary ammonium compound, this compound exhibits antimicrobial properties:

- Disinfectant Applications : It is used in cleaning and disinfecting formulations due to its ability to disrupt microbial cell membranes, making it effective against a range of pathogens .

Case Study 1: Efficacy in Asthma Treatment

A study involving patients with asthma demonstrated that this compound significantly improved lung function compared to placebo treatments. Patients reported reduced wheezing and improved peak expiratory flow rates.

Case Study 2: Impact on Macrophage Function

Research on rat alveolar macrophages revealed that this compound selectively inhibited TxB2 synthesis without affecting phagocytosis. This suggests its potential use in modulating immune responses during respiratory infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Medicine | Bronchodilator effects | Relaxation of bronchial muscles; potent antagonist |

| Cell Signaling | Stimulation of phosphatidylcholine secretion | Enhances lung surfactant secretion |

| Pharmaceutical Formulation | Development of oral delivery systems | Effective in creating flakes for drug delivery |

| Antimicrobial Properties | Use as disinfectants | Disrupts microbial membranes; effective against pathogens |

Wirkmechanismus

Thiazinamium chloride exerts its effects primarily through its antihistaminic and antimuscarinic properties. It acts by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms . Additionally, it has antimuscarinic effects, which contribute to its bronchodilator properties, making it effective in treating respiratory conditions .

Vergleich Mit ähnlichen Verbindungen

Promethazine: Another phenothiazine derivative with antihistaminic properties.

Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

Tripelennamine: An antihistamine with similar properties.

Uniqueness: Thiazinamium chloride is unique due to its quaternary ammonium structure, which enhances its antihistaminic and bronchodilator properties. Unlike other phenothiazine derivatives, this compound is specifically designed to minimize systemic absorption, making it suitable for topical applications .

Biologische Aktivität

Thiazinamium chloride, a thiazine derivative with the chemical formula C₁₈H₂₃ClN₂S, exhibits significant biological activity, particularly in pharmacological applications. This compound is primarily recognized for its antihistaminic , anticholinergic , and antiallergic properties, making it a subject of interest in various medical research fields.

- Molecular Formula : C₁₈H₂₃ClN₂S

- Molar Mass : 299.46 g/mol

- CAS Number : 4320-13-2

This compound functions by inhibiting the synthesis of thromboxane B2 (TxB2), a compound involved in platelet aggregation and vasoconstriction. Its IC50 value for this inhibition is reported to be 0.2 µM, indicating its potency in modulating inflammatory responses and allergic reactions. Additionally, it has demonstrated effects on phagocytosis, differentiating its action from other antipsychotic agents such as chlorpromazine.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, particularly in managing allergic conditions and respiratory issues. Its antiasthmatic activity may be attributed to both its antihistaminic and anticholinergic effects . Furthermore, it has been noted for stimulating phosphatidylcholine secretion in cultures of adult rat type II pneumocytes in a concentration-dependent manner, suggesting a role in pulmonary surfactant production .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Main Application | Unique Feature |

|---|---|---|---|

| Promethazine | Thiazine derivative | Antihistamine | Well-known for sedation effects |

| Chlorpromazine | Phenothiazine | Antipsychotic | Broader neuroleptic effects |

| Trimeprazine | Thiazine derivative | Antihistamine | Less sedative action compared to others |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its sedative properties |

This compound's unique combination of antihistaminic properties and specific interactions distinguishes it from these similar compounds, making it an interesting subject for further research.

Case Studies and Research Findings

- Antiallergic Activity : In animal models, this compound exhibited significant antiallergic effects, demonstrating its potential utility in treating allergic rhinitis and other allergic conditions .

- Surfactant Production : A study indicated that this compound enhances surfactant production in primary lung cells, which could have implications for treating respiratory diseases like asthma .

- Bioavailability Variations : Research has shown substantial interindividual variation in the bioavailability of thiazinamium methylsulfate (a related compound), highlighting the need for personalized approaches in its therapeutic use .

Eigenschaften

CAS-Nummer |

4320-13-2 |

|---|---|

Molekularformel |

C18H23ClN2S |

Molekulargewicht |

334.9 g/mol |

IUPAC-Name |

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride |

InChI |

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

NGYRQLDJZVHTFE-UHFFFAOYSA-M |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-] |

Kanonische SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.